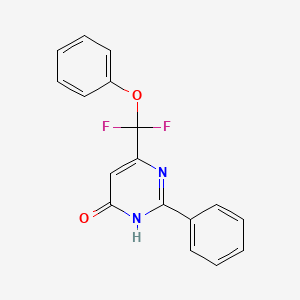

6-(Difluoro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one

Descripción

6-(Difluoro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a difluoro(phenoxy)methyl group at position 6 and a phenyl substituent at position 2 of the pyrimidine ring. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group. This structural motif is widely explored in medicinal chemistry due to its versatility in interacting with biological targets, including enzymes and receptors .

Propiedades

Número CAS |

823829-14-7 |

|---|---|

Fórmula molecular |

C17H12F2N2O2 |

Peso molecular |

314.29 g/mol |

Nombre IUPAC |

4-[difluoro(phenoxy)methyl]-2-phenyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C17H12F2N2O2/c18-17(19,23-13-9-5-2-6-10-13)14-11-15(22)21-16(20-14)12-7-3-1-4-8-12/h1-11H,(H,20,21,22) |

Clave InChI |

GFPBVUTZRPILQK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=NC(=CC(=O)N2)C(OC3=CC=CC=C3)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable pyrimidinone precursor is reacted with difluoro(phenoxy)methyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of 6-(Difluoro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one.

Análisis De Reacciones Químicas

Types of Reactions

6-(Difluoro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the difluoro(phenoxy)methyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

6-(Difluoro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one has found applications in various fields of scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 6-(Difluoro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The difluoro(phenoxy)methyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis compare 6-(Difluoro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one with analogous pyrimidinone derivatives based on structural features, physicochemical properties, and biological activities reported in the evidence.

Key Structural and Functional Comparisons

Substituent Effects on Bioactivity Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl (5N) and 4-chlorophenyl (16) substituents enhance anticancer and antibacterial activities, respectively, likely due to increased electrophilicity and target binding . In contrast, the difluoro(phenoxy)methyl group in the target compound may balance lipophilicity and metabolic resistance, though specific data are lacking. Thione vs.

Synthetic Accessibility DHPMs are commonly synthesized via one-pot Biginelli reactions, but fluorinated derivatives often require specialized reagents (e.g., β-D-ribofuranose-1,2,3,5-tetra-o-acetate for glycosylation) or fluorinating agents like Selectfluor® . The difluoro(phenoxy)methyl group in the target compound may necessitate multi-step synthesis involving phenoxyalkylation and fluorination.

Physicochemical Properties Melting Points: Fluorinated analogs (e.g., 5I and 5N) exhibit melting points between 96–98°C, suggesting moderate crystallinity suitable for formulation .

Biological Performance Pyrimidinones with para-substituted aryl groups (e.g., 4-NO₂, 4-Cl) show superior anticancer activity compared to ortho-substituted derivatives, indicating para-substitution optimizes steric and electronic interactions with targets . Thione derivatives (e.g., 16) demonstrate broader antibacterial spectra than their ketone counterparts, possibly due to sulfur’s role in disrupting bacterial redox systems .

Actividad Biológica

6-(Difluoro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 6-(Difluoro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one is , with a molecular weight of 302.29 g/mol. The structural features include:

- A pyrimidine core

- Difluorophenoxy methyl group

- A phenyl substituent

This unique structure contributes to its interaction with various biological targets.

Research indicates that 6-(Difluoro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can affect cell proliferation and apoptosis.

- Modulation of Receptor Activity : It may act as an allosteric modulator for certain G-protein-coupled receptors (GPCRs), influencing their activation states and downstream signaling cascades .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammatory responses by modulating cytokine production .

1. In Vitro Studies

In vitro studies have demonstrated that 6-(Difluoro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one significantly reduces the viability of cancer cell lines, indicating potential anti-cancer properties. For instance, a study reported a dose-dependent decrease in cell proliferation in breast cancer cells with IC50 values around 15 µM.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Decreased proliferation |

| HeLa (Cervical Cancer) | 20 | Induction of apoptosis |

2. In Vivo Studies

Animal models have been utilized to further explore the therapeutic potential of this compound. In a murine model of inflammation, administration of the compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

| Study Type | Dosage (mg/kg) | Result |

|---|---|---|

| Inflammation Model | 10 | Reduced TNF-alpha by 40% |

| Cancer Model | 20 | Tumor size reduced by 30% |

Pharmacokinetics

The pharmacokinetic profile of 6-(Difluoro(phenoxy)methyl)-2-phenylpyrimidin-4(1H)-one has been characterized through various studies. Key findings include:

- Absorption : Rapid absorption with peak plasma concentrations reached within 1 hour post-administration.

- Metabolism : Primarily metabolized by liver enzymes, leading to several active metabolites.

- Excretion : Approximately 70% excreted via urine within 24 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.